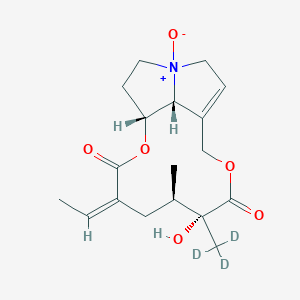

Senecionine N-oxide-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25NO6 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(1R,4Z,6R,7R,17R)-4-ethylidene-7-hydroxy-6-methyl-14-oxido-7-(trideuteriomethyl)-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18-,19?/m1/s1/i3D3 |

InChI Key |

PLGBHVNNYDZWGZ-OYLKOHBUSA-N |

Synonyms |

(3Z,5R,6R,14aR,14bR)-3-Ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-5,6-dimethyl-[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione 12-Oxide-D3; _x000B_12-Hydroxy-senecionan-11,16-dione 4-Oxide-D3; NSC 106677-D3; Senecionine Oxide-D3; (3Z, |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to Senecionine N-oxide-D3: Structure, Metabolism, and Analysis

This technical guide provides a comprehensive overview of Senecionine N-oxide-D3, a deuterated analogue of the naturally occurring pyrrolizidine alkaloid, Senecionine N-oxide. This document is intended for researchers, scientists, and professionals in drug development and toxicology.

Chemical Structure and Properties

This compound is the deuterium-labeled form of Senecionine N-oxide.[1] The deuterium atoms are typically introduced to provide a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry, which is crucial in pharmacokinetic and metabolic studies.[2]

The chemical formula for this compound is C18H22D3NO6.[3][4]

Chemical Structure of Senecionine N-oxide (non-deuterated)

Note: The exact position of the three deuterium atoms (D) in commercially available standards may vary and should be confirmed from the supplier's certificate of analysis.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart.

| Property | Value (this compound) | Value (Senecionine N-oxide) |

| Molecular Formula | C18H22D3NO6 | C18H25NO6 |

| Molecular Weight | 354.41 g/mol | 351.39 g/mol |

| Appearance | Solid, White to Off-White | Solid, White to Off-White |

| Solubility | Slightly soluble in Chloroform | Data not readily available |

| Storage Temperature | -20°C | -20°C |

| Unlabeled CAS Number | 13268-67-2 | 13268-67-2 |

Metabolic Pathways and Mechanism of Action

Senecionine N-oxide is the primary and less toxic form of the pyrrolizidine alkaloid synthesized in the roots of plants such as Senecio vulgaris.[1][5] However, its toxicity is manifested through metabolic activation in the liver.

Following ingestion, Senecionine N-oxide can be reduced to its tertiary amine form, senecionine, by gut microbiota and hepatic enzymes.[5] Senecionine is then metabolized by cytochrome P450 (CYP450) monooxygenases in the liver.[1] This process involves the desaturation of the pyrrolizidine ring to form a highly reactive pyrrolic ester.[1]

This electrophilic metabolite can readily form adducts with cellular macromolecules, including DNA and proteins, leading to hepatotoxicity, carcinogenicity, and potential organ damage.[1] Detoxification pathways for senecionine include N-oxidation back to Senecionine N-oxide and hydrolysis of the ester bonds.[1]

Metabolic Pathway Diagram

The following diagram illustrates the key metabolic pathways of Senecionine N-oxide.

Caption: Metabolic pathway of Senecionine N-oxide.

Experimental Protocols

A detailed experimental protocol for the chemical synthesis of this compound is not publicly available, as the synthesis of isotopically labeled standards is often a proprietary process. However, a validated analytical method for the quantification of Senecionine N-oxide is crucial for research in this area. The following section details a representative experimental protocol for the analysis of Senecionine N-oxide in a biological matrix (e.g., honey) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analysis of Senecionine N-oxide by LC-MS/MS

This protocol is adapted from established methods for the analysis of pyrrolizidine alkaloids in complex matrices.

Objective: To quantify the concentration of Senecionine N-oxide in a given sample using a stable isotope-labeled internal standard (this compound).

Materials:

-

Solvents: Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water.

-

Reagents: Ammonium hydroxide (NH4OH).

-

Standards: Senecionine N-oxide, this compound (internal standard).

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Analytical column: Reverse phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Vortex mixer, centrifuge, analytical balance.

-

pH meter.

-

Syringe filters (0.22 µm).

-

Procedure:

-

Standard Preparation:

-

Prepare stock solutions of Senecionine N-oxide and this compound in methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions of the Senecionine N-oxide stock solution to prepare a series of calibration standards.

-

Prepare a working solution of the internal standard (this compound) at a suitable concentration.

-

-

Sample Preparation (e.g., Honey):

-

Weigh 1 gram of the honey sample into a centrifuge tube.

-

Add a known amount of the this compound internal standard solution.

-

Add 8 mL of deionized water and vortex until the honey is completely dissolved.

-

Adjust the pH of the solution to 9.5 with ammonium hydroxide.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a specified time, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Senecionine N-oxide: Monitor the precursor ion [M+H]+ and at least two product ions.

-

This compound: Monitor the corresponding precursor and product ions.

-

-

Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the analyte (Senecionine N-oxide) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Senecionine N-oxide in the samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS analysis.

Conclusion

This compound is an indispensable tool for the accurate quantification of its non-deuterated, toxic counterpart in various matrices. Understanding its chemical properties, metabolic fate, and the analytical methods for its detection is critical for assessing the risks associated with exposure to pyrrolizidine alkaloids. The metabolic activation of Senecionine N-oxide to a reactive pyrrolic species underscores the importance of sensitive analytical methods to monitor its presence in food, herbal remedies, and other consumer products. The provided LC-MS/MS protocol offers a robust framework for such analyses, enabling researchers to conduct precise toxicological and pharmacokinetic studies.

References

- 1. Senecionine - Wikipedia [en.wikipedia.org]

- 2. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 4. Senecionine N-oxide | 13268-67-2 | FS161594 | Biosynth [biosynth.com]

- 5. Senecionine N-oxide – a Tertiary Amine Oxide_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of Senecionine N-oxide-D3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific, publicly available, and validated chemical synthesis protocol for Senecionine N-oxide-D3 is not available in the scientific literature. The synthesis of isotopically labeled standards is often proprietary. This guide provides a comprehensive overview based on established principles of organic chemistry, alkaloid chemistry, and isotopic labeling, including a plausible synthetic route and general purification methodologies.

Introduction

Senecionine N-oxide is a major pyrrolizidine alkaloid found in various plant species of the Senecio genus.[1] These compounds are of significant interest to researchers in toxicology, pharmacology, and drug metabolism due to their hepatotoxicity.[1] The deuterated isotopologue, this compound, serves as an invaluable internal standard for quantitative analysis by mass spectrometry, enabling precise and accurate measurement in complex biological matrices. This guide outlines the key aspects of its synthesis, purification, and characterization.

Quantitative Data

The following table summarizes the key quantitative data for commercially available this compound.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₂D₃NO₆ | [1] |

| Molecular Weight | 354.41 g/mol | [1][2] |

| Purity (HPLC) | >95% | [2] |

| Storage Temperature | -20°C | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly), Soluble in DMSO | [1][3] |

| Unlabeled CAS No. | 13268-67-2 | [2] |

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from the parent alkaloid, senecionine:

-

Deuterium Labeling: Introduction of three deuterium atoms to form Senecionine-D3.

-

N-Oxidation: Oxidation of the tertiary amine in Senecionine-D3 to the corresponding N-oxide.

The starting material, senecionine, can be isolated from natural sources or synthesized, though the total synthesis is complex and not detailed here.

A common strategy for deuterium labeling is the exchange of protons for deuterons at positions activated by an adjacent functional group or through metal-catalyzed H-D exchange. Given the structure of senecionine, a plausible location for the D3 label is on one of the methyl groups of the senecic acid moiety, as these protons may be susceptible to enolization or other exchange mechanisms.

Objective: To synthesize Senecionine-D3 from senecionine.

Materials:

-

Senecionine

-

Deuterated methanol (MeOD)

-

Sodium methoxide (NaOMe)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

Procedure:

-

Dissolve senecionine in anhydrous deuterated methanol (MeOD).

-

Add a catalytic amount of sodium methoxide to facilitate H-D exchange at a base-sensitive position.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 24-48 hours. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the target proton signal.

-

Quench the reaction by adding a small amount of D₂O.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with D₂O to remove any remaining base and deuterated methanol.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Senecionine-D3.

N-oxidation of tertiary amines is a standard transformation in organic synthesis.

Objective: To synthesize this compound from Senecionine-D3.

Materials:

-

Senecionine-D3

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Senecionine-D3 in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

-

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in DCM dropwise to the cooled solution.

-

Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification

Purification of the crude product is essential to achieve the high purity required for its use as an analytical standard. High-performance liquid chromatography (HPLC) is a common method for the purification of alkaloids.[4]

Objective: To purify crude this compound.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Reverse-phase C18 column

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (as a mobile phase modifier)

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent mixture.

-

Filter the sample through a 0.45 µm syringe filter.[4]

-

Set up the preparative HPLC with a C18 column.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 60:40 methanol:water with 0.1% formic acid).[4]

-

Inject the sample onto the column.

-

Run a gradient elution, for example, increasing the methanol concentration over time, to separate the product from impurities.

-

Monitor the elution at a suitable wavelength (e.g., 205 nm).[4]

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred for water-containing mobile phases) to yield pure this compound.

Visualizations

The biosynthesis of senecionine in plants begins with L-arginine or L-ornithine and involves the formation of a pyrrolizidine backbone from homospermidine.[5] This core is then esterified with senecic acid, which is derived from L-isoleucine, to form senecionine N-oxide, which is subsequently reduced to senecionine.[5]

After ingestion, senecionine is metabolized in the liver through several pathways.[5] N-oxidation and hydrolysis are detoxification pathways, while oxidation to a dehydropyrrolizidine ester leads to toxic pyrrolic derivatives that can form adducts with DNA and proteins.[5][6]

The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. labsolu.ca [labsolu.ca]

- 3. glpbio.com [glpbio.com]

- 4. ijcmas.com [ijcmas.com]

- 5. Senecionine - Wikipedia [en.wikipedia.org]

- 6. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing of Senecionine N-oxide-D3 for Research Applications

This guide provides an in-depth overview of the commercial suppliers, technical data, and relevant experimental context for Senecionine N-oxide-D3, a deuterated stable isotope-labeled compound crucial for research in toxicology, pharmacokinetics, and drug metabolism. This document is intended for researchers, scientists, and professionals in drug development who require reliable sources and foundational technical information for this compound.

Senecionine N-oxide, a pyrrolizidine alkaloid found in various plant species of the Senecio genus, is known for its hepatotoxicity.[1][2] Its deuterated form, this compound, serves as an essential internal standard for quantitative analysis in mass spectrometry-based studies, allowing for precise tracking and measurement in complex biological matrices.[3] Research applications include investigating the metabolic activation of pyrrolizidine alkaloids, understanding their toxic mechanisms, and conducting pharmacokinetic studies.[4][5]

Commercial Suppliers and Product Specifications

The following table summarizes the key quantitative data for commercial suppliers of this compound, facilitating a clear comparison of product specifications.

| Supplier | Product/Catalog No. | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Available Pack Sizes | Storage Temp. |

| Simson Pharma Limited | S1250001[6][7] | C18H22D3NO6[6][7] | 354.41[6][7] | Not Available[6][7] | Custom Synthesis[7][8] | - |

| LabSolutions | S347520[9] | C18H22D3NO6[9] | 354.41[9] | 13268-67-2 (Unlabeled)[9] | 500µg, 5mg[9] | -20°C[9] |

| MedchemExpress | HY-N6637S[3] | C18H22D3NO6[3] | 354.41[3] | 13268-67-2 (Unlabeled)[3] | Not specified | -20°C |

| United States Biological | - | C18H22D3NO6[2] | 354.41[2] | - | Not specified | -20°C[2] |

Note: The CAS Number for the deuterated compound is often not assigned; the CAS for the unlabeled parent compound is provided for reference where available.

Experimental Protocols and Methodologies

The primary use of this compound is as an internal standard in studies investigating the metabolism and toxicity of its parent compound, Senecionine N-oxide. The toxicity of pyrrolizidine alkaloids is linked to their metabolic activation in the liver.[1] After ingestion, Senecionine N-oxide can be reduced back to its parent alkaloid, senecionine, by enzymes such as cytochrome P450 (CYP450) monooxygenases.[1][4] This is a critical step, as the subsequent oxidation of senecionine generates reactive pyrrolic metabolites that are responsible for cellular damage.[1][5]

Example In Vitro Metabolism Protocol:

A common experimental approach to study this bioactivation is through in vitro incubations with liver fractions. The following is a summarized methodology based on protocols for studying senecionine metabolism:[5]

-

Incubation Mixture Preparation: Prepare an incubation mixture in a total volume of 100 µL. The final concentrations should include:

-

0.1 M potassium phosphate buffer (pH 7.4)

-

2 mM NADPH (as a cofactor for CYP enzymes)

-

4 mM GSH (Glutathione, to trap reactive metabolites)

-

1 mg/mL rat liver S9 fraction (contains metabolic enzymes)

-

Substrate: Senecionine N-oxide or Senecionine (e.g., at concentrations ranging from 0.5–50 µM).

-

Internal Standard: this compound would be added during sample workup prior to analysis.

-

-

Reaction Initiation: Pre-incubate the mixture with NADPH for 5 minutes at 37°C in a shaking water bath.

-

Start of Reaction: Initiate the metabolic reaction by adding the substrate (Senecionine N-oxide).

-

Reaction Termination and Sample Preparation: After a defined incubation period, terminate the reaction (e.g., by adding a cold organic solvent like acetonitrile).

-

Analysis: Centrifuge the samples to pellet proteins. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the parent compound, its metabolites (like 7-GS-DHP, a glutathione conjugate), and the internal standard.[4][5]

Visualization of Metabolic Pathways

The metabolic pathway of Senecionine N-oxide is central to its toxicological profile. The diagram below illustrates the key bioactivation and detoxification steps.

Caption: Metabolic activation and detoxification pathway of Senecionine N-oxide.

References

- 1. Senecionine - Wikipedia [en.wikipedia.org]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. Senecionine N-oxide | CAS No- 13268-67-2 | Simson Pharma Limited [simsonpharma.com]

- 8. Senecionine | CAS No- 130-01-8 | Simson Pharma Limited [simsonpharma.com]

- 9. labsolu.ca [labsolu.ca]

Isotopic Purity of Senecionine N-oxide-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data pertaining to the isotopic purity of Senecionine N-oxide-D3. This compound is the deuterated form of Senecionine N-oxide, a pyrrolizidine alkaloid N-oxide known for its presence in various plant species and its toxicological significance. The incorporation of deuterium isotopes is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, such as those used in pharmacokinetic and metabolic studies. High isotopic purity is essential for the accuracy of these analytical methods.

Data Presentation: Isotopic Purity of this compound

While specific batch-to-batch isotopic purity data for commercially available this compound may vary, the following table summarizes a representative analysis of a high-quality standard. The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Method | Typical Value | Notes |

| Isotopic Enrichment (D3) | Mass Spectrometry | > 98% | Represents the percentage of molecules containing three deuterium atoms. |

| Isotopic Distribution (D0) | Mass Spectrometry | < 1% | Represents the percentage of unlabeled (D0) Senecionine N-oxide. |

| Isotopic Distribution (D1) | Mass Spectrometry | < 1% | Represents the percentage of molecules containing one deuterium atom. |

| Isotopic Distribution (D2) | Mass Spectrometry | < 2% | Represents the percentage of molecules containing two deuterium atoms. |

| Deuterium Label Location | NMR Spectroscopy | Confirmed on the N-methyl group | The specific location of the deuterium atoms is crucial for stability and to avoid back-exchange. |

| Chemical Purity | HPLC-UV/MS | > 99% | Ensures that the compound is free from other chemical impurities. |

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound involves rigorous analytical procedures. The two primary techniques employed are Mass Spectrometry and NMR Spectroscopy.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of a labeled compound.[1]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.

-

Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Data is acquired in full scan mode to detect the molecular ions of the different isotopic species (isotopologues).

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the unlabeled compound (D0) and the deuterated species (D1, D2, D3, etc.).

-

The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum.

-

The isotopic purity is calculated based on the relative intensities of the H/D isotopolog ions.[1] Corrections for the natural isotopic abundance of other elements (e.g., 13C, 15N, 18O) in the molecule are applied to accurately determine the contribution of deuterium to each peak.

-

Isotopic Purity and Label Location by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is used to confirm the location of the deuterium labels and can also provide information on isotopic purity.

Methodology:

-

Sample Preparation: A sufficient amount of the this compound sample is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, methanol-d4).

-

¹H NMR Spectroscopy:

-

A ¹H NMR spectrum is acquired. The absence or significant reduction of a proton signal at a specific chemical shift, when compared to the spectrum of the unlabeled Senecionine N-oxide, indicates the site of deuteration.

-

The integration of the remaining proton signals relative to a known internal standard can be used to estimate the degree of deuteration.

-

-

²H NMR Spectroscopy:

-

A ²H NMR spectrum is acquired. This spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atoms.

-

The presence of a single peak (or a specific multiplet) confirms the location of the deuterium label. The integral of this peak can be used to quantify the amount of deuterated material.

-

-

Purity Calculation: The purity can be calculated by comparing the integral of the signal from the deuterated position with the integrals of signals from non-deuterated positions within the molecule or with an internal standard of known concentration.[2]

Visualizations

Experimental Workflow for Isotopic Purity Determination

References

Stability and Storage of Senecionine N-oxide-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Senecionine N-oxide-D3. The information presented herein is crucial for ensuring the integrity and accuracy of research and development activities involving this compound. This guide summarizes available data on storage, stability under various conditions, and outlines key experimental protocols for stability assessment.

Compound Information

| Parameter | Value | Reference |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₈H₂₂D₃NO₆ | N/A |

| Molecular Weight | 354.41 g/mol | N/A |

| CAS Number | Not available (Unlabeled: 13268-67-2) | N/A |

| Purity | Typically >95% (HPLC) | N/A |

Recommended Storage and Handling

Proper storage is paramount to maintain the stability and prevent the degradation of this compound.

Table 2.1: Recommended Storage and Shipping Conditions

| Condition | Temperature | Duration | Notes |

| Long-term Storage | -20°C | Up to 1095 days | Store in a tightly sealed, light-resistant container. |

| Shipping | Room Temperature | Short-term | Minimize exposure to high temperatures and light. |

Handling:

-

For maximum recovery, centrifuge the original vial before removing the cap.

-

Prepare solutions fresh whenever possible.

-

If storing solutions, use airtight vials and store at -20°C or below for short periods. The stability of solutions is not well-characterized and should be determined empirically.

-

The compound is sparingly soluble in chloroform and methanol.

Stability Profile

Detailed quantitative stability data for this compound is limited. However, information on the parent compound, Senecionine N-oxide, and general characteristics of pyrrolizidine alkaloids (PAs) provide valuable insights into its stability.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures are expected to accelerate degradation. The recommended storage at -20°C suggests thermal lability at higher temperatures.

-

pH: Pyrrolizidine alkaloids are generally stable in neutral and acidic conditions but are susceptible to degradation under alkaline conditions. This is likely due to hydrolysis of the ester linkages.

-

Light: Exposure to UV radiation can lead to the degradation of PAs. It is advisable to protect the compound from light.

-

Oxidation: While the nitrogen is already oxidized, other parts of the molecule could be susceptible to oxidation.

Table 3.1: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Expected Outcome | Potential Degradation Pathway |

| Acidic (e.g., 0.1 M HCl) | Likely stable | Minimal degradation expected. |

| Alkaline (e.g., 0.1 M NaOH) | Degradation | Hydrolysis of the ester bond. |

| Oxidative (e.g., 3% H₂O₂) | Potential degradation | Further oxidation of the molecule. |

| Thermal (e.g., 60°C) | Degradation | General thermal decomposition. |

| Photolytic (UV/Vis light) | Degradation | Photochemical reactions. |

Degradation Pathways

The primary degradation pathway for Senecionine N-oxide in vivo is its reduction to senecionine. This is a critical step in its bioactivation to toxic metabolites. While abiotic degradation pathways are not fully elucidated, hydrolysis of the ester bond is a likely route under alkaline conditions.

Figure 1. Potential degradation pathways for Senecionine N-oxide.

Experimental Protocols

The following section outlines a general workflow for conducting forced degradation studies to assess the stability of this compound. This protocol is based on ICH guidelines and should be adapted as needed.

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Solutions: Dilute the stock solution with the same solvent or the stress medium to achieve the desired concentration for the study.

Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active substance.

-

Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Treat the drug solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a defined period.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

Figure 2. Workflow for forced degradation studies.

Analytical Method

A stability-indicating analytical method is required to separate the parent compound from its degradation products. A reverse-phase High-Performance Liquid Chromatography (HPLC) method coupled with a UV or Mass Spectrometry (MS) detector is recommended.

Table 5.1: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A suitable gradient from low to high organic phase |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 1-5 µL |

| Detection | UV (e.g., 220 nm) and/or ESI-MS/MS |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Conclusion

This compound is a stable compound when stored under the recommended conditions of -20°C in a tightly sealed container, protected from light. The primary stability concerns are degradation under alkaline conditions, and potentially upon exposure to heat and UV light. The main degradation pathway in vivo is reduction to senecionine, while abiotic degradation likely involves hydrolysis. For rigorous stability assessment, forced degradation studies coupled with a validated stability-indicating HPLC-MS/MS method are essential. The information and protocols provided in this guide serve as a valuable resource for researchers to ensure the quality and reliability of their studies involving this compound.

The Role of Senecionine N-oxide-D3 as an Internal Standard in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Senecionine N-oxide-D3 when utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the fundamental principles of its application, detailed experimental protocols, and the toxicological context of the parent compound, Senecionine N-oxide.

Introduction: The Principle of Stable Isotope Dilution

In quantitative analysis, particularly for trace-level detection in complex matrices such as biological fluids, food products, and environmental samples, accuracy and precision are paramount. The stable isotope dilution (SID) method is a gold-standard technique that employs a stable isotope-labeled version of the analyte as an internal standard (IS). This compound is the deuterated analogue of Senecionine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA).

The "mechanism of action" of this compound as an internal standard is not biological but rather analytical. It is predicated on the following principles:

-

Chemical and Physical Similarity: this compound is chemically identical to the analyte of interest (Senecionine N-oxide), with the only difference being the presence of three deuterium atoms in place of three protium atoms. This minimal structural modification ensures that the internal standard co-elutes with the analyte during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source.

-

Mass Differentiation: The key difference is the mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the analyte and the internal standard.

-

Correction for Variability: By adding a known amount of this compound to the sample at the beginning of the sample preparation process, it experiences the same potential losses during extraction, handling, and analysis as the native analyte. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response, thus ensuring high accuracy and precision.

Quantitative Data for Analysis

The following tables summarize the key mass spectrometry parameters for the analysis of Senecionine N-oxide and its deuterated internal standard, this compound. These parameters are essential for setting up a selective and sensitive LC-MS/MS method.

Table 1: Molecular Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Senecionine N-oxide | C₁₈H₂₅NO₆ | 351.4 |

| This compound | C₁₈H₂₂D₃NO₆ | 354.4 |

Table 2: Suggested LC-MS/MS Parameters (Multiple Reaction Monitoring - MRM)

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Senecionine N-oxide | 352.2 | 136.1 | 154.1 | 25-35 |

| This compound | 355.2 | 139.1 | 157.1 | 25-35 |

Note: The exact collision energies should be optimized for the specific instrument being used.

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of Senecionine N-oxide in a food matrix (e.g., honey, herbal tea) using this compound as an internal standard.

Materials and Reagents

-

Reference standards of Senecionine N-oxide and this compound

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Sample Preparation

-

Sample Weighing: Accurately weigh 1-2 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, quality control sample, and calibration standard.

-

Extraction: Add 10 mL of an acidic extraction solvent (e.g., 0.1% formic acid in 50% methanol/water) to the tube.

-

Homogenization: Vortex the sample for 15-20 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with 5-10 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.

-

Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Analytical workflow for the quantification of Senecionine N-oxide.

Caption: Principle of stable isotope dilution for accurate quantification.

Caption: Simplified metabolic pathway of Senecionine N-oxide.

Toxicological Context of Senecionine N-oxide

Senecionine N-oxide is a member of the pyrrolizidine alkaloids, a class of toxins produced by various plant species. While the N-oxide form is generally less toxic than its parent compound, senecionine, it can be converted to the toxic form in the body. After ingestion, Senecionine N-oxide can be reduced to senecionine by gut microbiota. Senecionine is then metabolized in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to the formation of adducts. This process can cause significant liver damage (hepatotoxicity) and has been associated with genotoxicity and carcinogenicity. The potential for contamination of food products such as honey, tea, and herbal supplements with these alkaloids necessitates the development of sensitive and accurate analytical methods for their detection and quantification.

Conclusion

This compound serves as an invaluable tool in the accurate quantification of Senecionine N-oxide. Its use as an internal standard in stable isotope dilution LC-MS/MS assays effectively mitigates variations in sample preparation and instrument response, leading to highly reliable and reproducible results. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers, scientists, and drug development professionals to implement this robust analytical strategy. The provided diagrams visually articulate the core principles and workflows, further aiding in the comprehension and application of this methodology.

The Natural Occurrence of Senecionine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senecionine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found predominantly in plants of the Asteraceae, Boraginaceae, and Fabaceae families. As the N-oxide form of the hepatotoxic tertiary amine senecionine, it is considered a pro-toxin. While generally less toxic in its original state, senecionine N-oxide can be converted to its toxic counterpart in the gut of herbivores, including humans, posing a significant health risk.[1][2] This technical guide provides an in-depth overview of the natural occurrence of senecionine N-oxide, its biosynthesis, and the analytical methods for its detection and quantification. The information is tailored for researchers, scientists, and drug development professionals investigating the pharmacological and toxicological properties of this compound.

Natural Occurrence and Quantitative Data

Senecionine N-oxide is synthesized in the roots of producing plants and subsequently transported to other plant parts, with the highest concentrations often found in the flowers and shoot apices.[1] Its presence has been documented in numerous plant genera, including Senecio, Jacobaea, Crotalaria, Symphytum, and Petasites.[3] The concentration of senecionine N-oxide can vary significantly depending on the plant species, developmental stage, and environmental conditions.[4] The following table summarizes quantitative data on the occurrence of senecionine and its N-oxide in various plant species.

| Plant Species | Plant Part | Analyte | Concentration | Analytical Method | Reference |

| Senecio vulgaris | Whole Plant | Senecionine N-oxide | Up to 2297.2 µg/g dry matter | LC-MS/MS | [4] |

| Senecio inaequidens | Whole Plant | Senecionine (free base + N-oxide) | 0.81% of total PAs | Not specified | [5] |

| Jacobaea vulgaris (Senecio jacobaea) | Whole Plant | Senecionine N-oxide | Constituent of total PAs | LC-MS/MS | [6] |

| Crotalaria incana | Seeds | Integerrimine (isomer of senecionine) | Main PA | GC-MS | [7] |

| Crotalaria juncea | Seeds | Senecionine | Detected | HPLC-ESI/MS | [8] |

| Symphytum officinale (Comfrey) | Roots | Pyrrolizidine Alkaloids (total) | 0.14-0.83% | Various | [9] |

| Petasites hybridus (Butterbur) | Rhizomes | Senecionine | <2 ppm to 150 ppm | Not specified | [10] |

Biosynthesis of Senecionine N-oxide in Plants

The biosynthesis of senecionine N-oxide is a complex process that begins with amino acids. The core structure, a necine base, is derived from L-arginine or L-ornithine.[11] The key enzyme in this pathway is homospermidine synthase (HSS), which catalyzes the formation of homospermidine from putrescine and spermidine.[1] The necine base then undergoes a series of modifications, including oxidation, cyclization, desaturation, and hydroxylation, to form retronecine. The dicarboxylic acid moiety, senecic acid, is derived from two molecules of L-isoleucine.[1] Finally, retronecine is esterified with senecic acid to form senecionine, which is then oxidized to senecionine N-oxide.[11]

References

- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms for pyrrolizidine alkaloid activation and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.up.ac.za [repository.up.ac.za]

Toxicological Profile of Senecionine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senecionine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species worldwide, particularly in the Senecio genus.[1] While PA N-oxides are generally considered less toxic than their parent tertiary amine alkaloids, they can be reduced back to their toxic forms in the gastrointestinal tract and liver, posing a significant health risk to humans and livestock.[2] This technical guide provides a comprehensive overview of the toxicological profile of Senecionine N-oxide, summarizing available quantitative data, outlining experimental methodologies, and visualizing key toxicological pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₅NO₆ | [1] |

| Molar Mass | 351.39 g/mol | [1] |

| CAS Number | 13268-67-2 | [1] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMF (5 mg/ml), DMSO (2 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 0.1 mg/ml) | [3] |

Toxicokinetics and Metabolism

Following ingestion, Senecionine N-oxide can be absorbed from the gastrointestinal tract. A crucial step in its toxicity is the reduction to its parent tertiary amine, senecionine, which can be carried out by gut microbiota and liver enzymes.[2] Senecionine is then metabolized in the liver via three main pathways: N-oxidation, hydrolysis, and oxidation.[3] While N-oxidation and hydrolysis are considered detoxification pathways leading to excretable products, the oxidative pathway is responsible for its toxicity.[3]

The toxic pathway involves the desaturation of the pyrrolizidine core by cytochrome P450 (CYP) monooxygenases to form a highly reactive pyrrolic ester.[3] This electrophilic metabolite can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[2][3] It can also be detoxified by conjugation with glutathione (GSH).[3]

Metabolic Activation Pathway

Toxicological Data

Limited quantitative toxicological data are available specifically for Senecionine N-oxide. Most studies focus on the parent compound, senecionine.

Acute Toxicity

| Endpoint | Value | Species | Route | Reference |

| LD₅₀ | 85 mg/kg | Rat | Oral | [3][4] |

| LD₅₀ | 33 mg/kg | Rat | Intraperitoneal | [3] |

Subchronic, Reproductive, and Developmental Toxicity

Mechanism of Toxicity

The primary mechanism of toxicity for Senecionine N-oxide is its conversion to senecionine and subsequent metabolic activation to reactive pyrrolic esters. These electrophilic metabolites can alkylate cellular macromolecules, leading to a cascade of toxic effects.

Genotoxicity and Carcinogenicity

The formation of DNA adducts by the pyrrolic metabolites of senecionine is the basis for its genotoxic and carcinogenic properties.[3] Rodent studies have demonstrated that senecionine can induce tumor formation in various organs, including the liver, lungs, and gastrointestinal tract.[3]

Hepatotoxicity

Hepatotoxicity is a hallmark of pyrrolizidine alkaloid poisoning. The covalent binding of pyrrolic metabolites to liver proteins disrupts cellular function and leads to hepatocellular necrosis, veno-occlusive disease, and liver failure.[3]

Apoptosis

Studies on the parent compound, senecionine, indicate the involvement of the mitochondrial pathway of apoptosis in its cytotoxicity. This pathway is likely relevant for Senecionine N-oxide following its conversion to senecionine. The proposed mechanism involves the degradation of the anti-apoptotic protein Bcl-xL, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.[8]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of Senecionine N-oxide are not widely published. However, standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically employed. Below are general outlines for relevant assays.

In Vivo Toxicity Studies (General Principles based on OECD Guidelines)

-

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): This study is designed to provide information on the possible health hazards arising from repeated exposure over a prolonged period.[3][4][9]

-

Test System: Typically rats, with at least 10 males and 10 females per dose group.

-

Dose Levels: At least three dose levels plus a control group. The highest dose should induce toxicity but not death.

-

Administration: Daily oral administration (gavage, diet, or drinking water) for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

-

Endpoints: Hematology, clinical biochemistry, urinalysis, gross necropsy, and histopathology of major organs. This study can provide a No-Observed-Adverse-Effect Level (NOAEL).[10]

-

-

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422): This study provides information on general systemic toxicity as well as effects on male and female reproductive performance.[2][11][12]

-

Test System: Rats, with at least 10 males and 10 females per dose group.

-

Dosing Period: Males are dosed for a minimum of four weeks (including a 2-week pre-mating period) and females are dosed throughout the study (approximately 54 days).[11]

-

Endpoints: In addition to the endpoints in OECD 408, this study includes evaluation of mating performance, fertility, pregnancy outcomes, and offspring viability and growth.

-

-

Prenatal Developmental Toxicity Study (OECD 414): This study is designed to assess the potential adverse effects on the pregnant female and the developing embryo and fetus.[13][14]

-

Test System: Typically rats or rabbits, with at least 20 pregnant females per group.

-

Dosing Period: From implantation to the day before scheduled cesarean section.

-

Endpoints: Maternal clinical signs, body weight, and food consumption. Fetal evaluations include viability, body weight, and external, visceral, and skeletal examinations for malformations.

-

In Vitro Genotoxicity Assays (General Principles)

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

Principle: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). Mutagenic substances will cause the bacteria to revert to a state where they can synthesize the required amino acid and thus grow on a minimal medium.

-

Procedure: A general procedure involves exposing the bacterial strains to various concentrations of the test substance, plating on minimal agar plates, and counting the number of revertant colonies after incubation.

-

Analytical Methodology: Quantification in Biological Matrices (General Protocol)

The following provides a general workflow for the quantification of Senecionine N-oxide in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), based on methods for similar compounds.[15][16]

-

Sample Preparation:

-

To a plasma sample, add an appropriate internal standard.

-

Precipitate proteins by adding a solvent like methanol or acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the initial mobile phase.

-

Centrifuge again to remove any remaining particulates.

-

Transfer the supernatant to an autosampler vial for injection.

-

-

UPLC-MS/MS Conditions (Example):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid.

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification of the analyte and internal standard.

-

Conclusion

Senecionine N-oxide, while less acutely toxic than its parent alkaloid, poses a significant toxicological risk due to its in vivo reduction to senecionine. The primary mechanism of toxicity involves metabolic activation to highly reactive pyrrolic esters that damage cellular macromolecules, leading to hepatotoxicity, genotoxicity, and carcinogenicity. The induction of apoptosis via the mitochondrial pathway appears to be a key event in its cytotoxicity. A significant lack of publicly available data on the chronic, reproductive, and developmental toxicity of Senecionine N-oxide, including NOAEL and LOAEL values, highlights the need for further research to fully characterize its risk to human and animal health. The methodologies and pathways described in this guide provide a framework for researchers and drug development professionals to approach the toxicological evaluation of this and other pyrrolizidine alkaloids.

References

- 1. oecd.org [oecd.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 4. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 5. Identification of senecionine and senecionine N-oxide as antifertility constituents in Senecio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differing embryotoxic effects of senecionine and senecionine-N-oxide on the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. LC-MS/MS method for determination of seneciphylline and its metabolite, seneciphylline N-oxide in rat plasma, and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to Senecionine N-oxide-D3 for Pyrrolizidine Alkaloid Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Senecionine N-oxide-D3, a critical tool in the research of pyrrolizidine alkaloids (PAs). PAs are a large group of toxins produced by numerous plant species worldwide, posing a significant health risk to humans and livestock through contaminated food and herbal products. Accurate detection and quantification of PAs are therefore essential for food safety and toxicological studies. This compound, as a stable isotope-labeled internal standard, plays a pivotal role in achieving reliable and accurate analytical results.

Introduction to this compound

This compound is the deuterium-labeled form of Senecionine N-oxide, a major pyrrolizidine alkaloid found in plants of the Senecio genus.[1][2] Its primary application in research is as an internal standard for the quantification of Senecionine N-oxide and other related PAs in various matrices using isotope dilution mass spectrometry. The use of a stable isotope-labeled standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂D₃NO₆ | [1] |

| Molecular Weight | 354.41 g/mol | [1] |

| Appearance | Neat | [3] |

| Purity | >95% (HPLC) | [3] |

| Storage Temperature | -20°C | [1][3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Unlabeled CAS Number | 13268-67-2 | [3] |

Role in Pyrrolizidine Alkaloid Research

This compound is an indispensable tool for a variety of research applications, including:

-

Food Safety Analysis: Accurate quantification of PA contamination in food products such as honey, tea, milk, and herbal supplements.[4][5][6][7][8]

-

Toxicokinetic and Metabolism Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of senecionine and its N-oxide in vivo.

-

Toxicological Research: Investigating the mechanisms of PA-induced hepatotoxicity and carcinogenicity.[9][10]

-

Development of Analytical Methods: Serving as a reference standard for the development and validation of new analytical methods for PA detection.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound as an internal standard for the analysis of pyrrolizidine alkaloids in honey, a common matrix for PA contamination.

Quantification of Pyrrolizidine Alkaloids in Honey by LC-MS/MS

This protocol is adapted from established methods for PA analysis in honey.[4][5][6][7][8]

3.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

Reference standards for target pyrrolizidine alkaloids

-

Honey sample

-

Sulphuric acid (0.05 M)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonia solution (2.5% in methanol)

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

3.1.2. Sample Preparation

-

Weigh 10 g of a homogenized honey sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound solution as the internal standard.

-

Add 20 mL of 0.05 M sulphuric acid and shake until the honey is completely dissolved.[6]

-

Centrifuge the solution to pellet any solid particles.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with water and then methanol to remove interferences.

-

Elute the PAs (including the internal standard) with 2.5% ammoniacal methanol.[4]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.[11]

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate, is typically employed.[4]

-

MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

3.1.4. Data Analysis

Quantification is achieved by creating a calibration curve using the peak area ratios of the target PAs to the this compound internal standard.

Stability Study of this compound

This protocol provides a framework for assessing the stability of this compound under various conditions, which is crucial for ensuring its integrity as an internal standard. The protocol is based on general principles of stability testing for analytical standards.

3.2.1. Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

3.2.2. Stability Conditions to be Tested

-

Temperature: Store aliquots of the stock solution at different temperatures (e.g., -20°C, 4°C, and room temperature).

-

Light: Expose aliquots to light and keep others in the dark.

-

pH: Adjust the pH of the solution to acidic, neutral, and basic conditions.

-

Freeze-Thaw Cycles: Subject aliquots to multiple freeze-thaw cycles.

3.2.3. Analysis

At specified time intervals, analyze the aliquots using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound remaining.

3.2.4. Data Evaluation

Calculate the percentage degradation over time for each condition to determine the stability of the compound.

Quantitative Data

The following table summarizes typical performance data for LC-MS/MS methods for the analysis of pyrrolizidine alkaloids using an isotope-labeled internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |

| Linearity (R²) | > 0.99 |

| Recovery | 80 - 120% |

| Precision (RSD) | < 15% |

Signaling Pathways and Experimental Workflows

Metabolic Activation and Detoxification of Senecionine

Senecionine undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters.[12] These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to hepatotoxicity.[12] Detoxification pathways include N-oxidation to form the less toxic Senecionine N-oxide and hydrolysis of the ester linkages.[12]

Caption: Metabolic pathways of senecionine activation and detoxification.

Senecionine-Induced Hepatotoxicity via FXR Signaling Pathway

Recent studies have implicated the farnesoid X receptor (FXR) signaling pathway in senecionine-induced hepatotoxicity.[9][10] Senecionine has been shown to inhibit hepatic FXR signaling, leading to a disruption in bile acid homeostasis, which contributes to liver injury.[9][10]

Caption: Inhibition of the FXR signaling pathway by senecionine.

Experimental Workflow for PA Analysis

The following diagram illustrates a typical workflow for the analysis of pyrrolizidine alkaloids in a food matrix using an isotope-labeled internal standard.

Caption: General workflow for pyrrolizidine alkaloid analysis.

Conclusion

This compound is a vital analytical tool for researchers in the fields of food safety, toxicology, and drug development. Its use as an internal standard in mass spectrometry-based methods ensures the accuracy and reliability of quantitative data for pyrrolizidine alkaloids. This guide has provided an in-depth overview of its properties, applications, and relevant experimental protocols to support its effective use in scientific research. The elucidation of its role in toxicological pathways, such as the FXR signaling cascade, opens new avenues for understanding and mitigating the health risks associated with pyrrolizidine alkaloid exposure.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS | LGC Standards [lgcstandards.com]

- 4. bfr.bund.de [bfr.bund.de]

- 5. Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Senecionine - Wikipedia [en.wikipedia.org]

A Technical Guide to Stable Isotope Dilution Assays Featuring Senecionine N-oxide-D3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of stable isotope dilution assays (SIDA) with a specific focus on the analysis of Senecionine N-oxide using its deuterated stable isotope, Senecionine N-oxide-D3. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction to Stable Isotope Dilution Assays

Stable Isotope Dilution Analysis (SIDA) is a powerful analytical technique for the precise and accurate quantification of analytes in complex matrices. The core principle of SIDA involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. This "isotope-spiked" sample is then processed, and the ratio of the unlabeled analyte to the labeled internal standard is measured, typically by mass spectrometry.

The key advantage of SIDA is its ability to compensate for the loss of analyte during sample preparation and for variations in instrument response due to matrix effects. Since the stable isotope-labeled internal standard is chemically identical to the analyte, it behaves similarly during extraction, purification, and ionization. Therefore, any losses or signal suppression/enhancement will affect both the analyte and the internal standard proportionally, leaving their ratio unchanged. This leads to highly accurate and reproducible quantification.

Senecionine N-oxide: A Pyrrolizidine Alkaloid of Interest

Senecionine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species, particularly those belonging to the Senecio genus. PAs are known for their hepatotoxicity, and their presence in herbal remedies, food, and animal feed is a significant safety concern. The toxicity of Senecionine N-oxide is primarily due to its metabolic activation in the liver.

Metabolic Pathways of Senecionine N-oxide

The metabolism of Senecionine N-oxide involves a complex interplay of detoxification and bioactivation pathways. A simplified overview of these pathways is presented below.

Experimental Workflow for Stable Isotope Dilution Assay of Senecionine N-oxide

The following diagram illustrates a typical experimental workflow for the quantification of Senecionine N-oxide in a sample matrix using this compound as the internal standard.

Detailed Experimental Protocols

This section provides a representative experimental protocol for the analysis of Senecionine N-oxide in a plant matrix. It is important to note that specific parameters may require optimization based on the matrix and the instrumentation used.

Reagents and Materials

-

Senecionine N-oxide analytical standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Deionized water (18.2 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Sample Preparation

-

Homogenization: Weigh approximately 1 gram of the homogenized plant sample into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution to each sample.

-

Extraction: Add 10 mL of extraction solvent (e.g., methanol/water 80:20, v/v with 0.1% formic acid). Vortex for 1 minute and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Re-extraction (Optional): Repeat the extraction process on the pellet to ensure complete recovery and combine the supernatants.

Solid-Phase Extraction (SPE) Cleanup

-

Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load the sample extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analytes with 5 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for both Senecionine N-oxide and this compound need to be optimized. Representative transitions would be:

-

Senecionine N-oxide: [M+H]+ → characteristic fragment ions

-

This compound: [M+H]+ → corresponding fragment ions with a +3 Da shift

-

-

Data Presentation: Quantitative Performance of the Assay

The following tables summarize the typical quantitative performance characteristics of a stable isotope dilution assay for Senecionine N-oxide. Please note that this data is representative and should be established for each specific laboratory and matrix.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Senecionine N-oxide | 0.5 - 500 | y = 1.05x + 0.02 | > 0.995 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Senecionine N-oxide | 0.15 | 0.5 |

Table 3: Accuracy and Precision

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 1 | 0.98 | 98.0 | 5.2 | 7.8 |

| 50 | 51.2 | 102.4 | 3.5 | 5.1 |

| 400 | 395.6 | 98.9 | 2.8 | 4.3 |

Table 4: Recovery and Matrix Effect

| Matrix | Recovery (%) | Matrix Effect (%) |

| Herbal Tea | 92.5 | -8.2 (suppression) |

| Honey | 88.9 | -12.5 (suppression) |

| Plasma | 95.1 | -5.6 (suppression) |

Recovery is calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix effect is calculated by comparing the analyte response in a post-extraction spiked sample to a neat solution.

Conclusion

The stable isotope dilution assay using this compound as an internal standard provides a robust, accurate, and precise method for the quantification of Senecionine N-oxide in complex matrices. The detailed protocols and performance characteristics presented in this guide offer a solid foundation for researchers and scientists to implement this powerful analytical technique in their laboratories. The use of SIDA is crucial for reliable risk assessment and quality control of products potentially contaminated with this toxic pyrrolizidine alkaloid.

Senecionine N-oxide-D3 solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Senecionine N-oxide-D3, a deuterated analog of a naturally occurring pyrrolizidine alkaloid. Due to the limited availability of specific quantitative solubility data for this isotopically labeled compound, this guide also incorporates information on the broader class of pyrrolizidine alkaloid N-oxides (PANOs) to provide a comprehensive understanding for research and drug development applications.

Introduction to this compound

Senecionine N-oxide is a metabolite of senecionine, a hepatotoxic pyrrolizidine alkaloid found in various plant species of the Senecio genus. The N-oxidation of the parent alkaloid is a key metabolic pathway. While often considered a detoxification step, the N-oxide can be reduced back to the toxic parent compound in vivo. The deuterated form, this compound, is a valuable tool in metabolic and pharmacokinetic studies, allowing for its distinction from the endogenous compound in mass spectrometry-based analyses. Understanding its solubility is critical for the design of in vitro and in vivo experiments, formulation development, and toxicological assessments.

Solubility Profile

Data Presentation: Qualitative Solubility of this compound

| Solvent | Solubility | Remarks |

| Polar Protic Solvents | ||

| Methanol | Slightly Soluble[1] | Often used as a solvent for stock solutions of PANOs[2]. |

| Ethanol | Likely Soluble | Polar protic nature suggests potential solubility. |

| Water | Likely Soluble | N-oxides of alkaloids generally exhibit increased water solubility. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for poorly soluble compounds for biological assays. |

| Acetonitrile | Likely Soluble | Used in analytical chromatography for PANOs. |

| Non-Polar Solvents | ||

| Chloroform | Slightly Soluble[1] | |

| Hexane | Poorly Soluble | PANOs generally have slight solubility in nonpolar solvents[3]. |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound, based on the widely accepted "shake-flask" method. This method is suitable for generating quantitative solubility data.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Validated analytical method for quantification (e.g., LC-MS/MS)

-

Analytical balance

Methodology:

-

Preparation:

-

Set the orbital shaker to the desired temperature (e.g., 25°C or 37°C).

-

Prepare stock solutions of this compound for calibration curve generation.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial to ensure that a saturated solution is formed and solid material remains.

-